molecular formula C19H38O2 B1676484 16-Methyloctadecanoic acid CAS No. 17001-28-4

16-Methyloctadecanoic acid

Cat. No. B1676484
CAS RN: 17001-28-4
M. Wt: 298.5 g/mol
InChI Key: PCGKIWPTIJPQHI-UHFFFAOYSA-N
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Description

16-Methyloctadecanoic acid, also known as Methyl stearic acid, is a methyl-branched fatty acid . It is a natural product found in Monascus purpureus and Antirrhinum majus .


Molecular Structure Analysis

The molecular formula of 16-Methyloctadecanoic acid is C19H38O2 . It has an average mass of 298.504 Da and a monoisotopic mass of 298.287170 Da .


Physical And Chemical Properties Analysis

16-Methyloctadecanoic acid has a density of 0.9±0.1 g/cm³, a boiling point of 415.3±13.0 °C at 760 mmHg, and a flash point of 234.5±8.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 16 freely rotating bonds .

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

16-Methyloctadecanoic acid is currently used for research and development purposes . Its future directions could involve further exploration of its properties and potential applications in various fields .

properties

IUPAC Name

16-methyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKIWPTIJPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937725
Record name 16-Methyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Methyloctadecanoic acid

CAS RN

17001-28-4
Record name 16-Methyloctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17001-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl stearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017001284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL STEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y74U21VL6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

16-Methyloctadecanoic acid was synthesized by the same operation, except that in the step (a) of the synthesis process for 14-methylhexadecanoic acid described above, 12-dodecanolide was changed to 15-pentadodecanolide, and in the step (b), 2-methylbutylmagnesium bromide was changed to sec-butylmagnesium bromide. Thus, 16-methyloctadecanoic add was obtained from 15-pentadodecanolide at a total yield of 84%. The purity was 95%.
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Synthesis routes and methods II

Procedure details

To a four-necked 50 mL of flask equipped with a refluxing condenser tube, a 10 mL of dropping funnel, a magnetic stirrer and a temperature sensor, 15-bromopentadecanoic acid of 1.01 g (3.14 mmol) and 18-crown-6 of 823.3 mg (1.0 eq) were added and dried under reduced pressure. Under argon atmosphere, copper bromide (I) of 13.3 mg (0.03 eq) and anhydrous tetrahydrofuran of 6 mL were added to dissolve the materials. At room temperature, sec-butyl magnesium bromide of 7.85 mL (2.5 eq, 1.0M tetrahydrofuran solution) was added dropwise thereto over thirty minutes. After stirring for one hour, 5 mL of 6N aqueous sulfuric acid solution was added and the extraction was carried out by using 10 mL of hexane. After washing twice with 10 mL ion exchange water, the mixture was dried over magnesium sulfate. After the filtration, the crude product (0.84 g) was obtained by concentration under reduced pressure.
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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